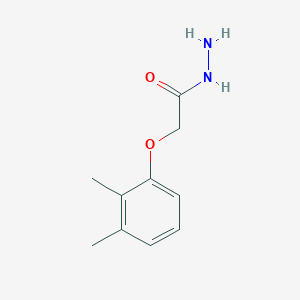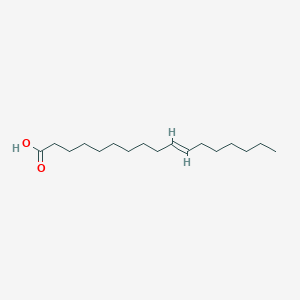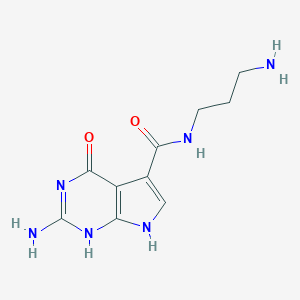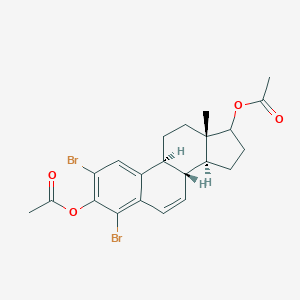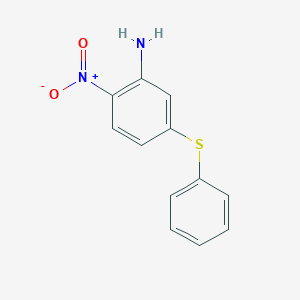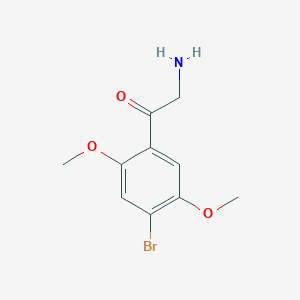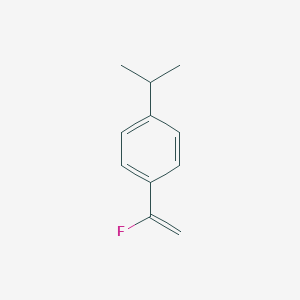![molecular formula C20H21N3O6 B144594 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 137103-31-2](/img/structure/B144594.png)
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione is a complex compound that has been the subject of extensive research in recent years. This compound has been found to have a range of potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
作用机制
The mechanism of action of 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione is not fully understood. However, it is believed to act by binding to the active site of enzymes and blocking their activity. This makes it a potentially valuable tool for studying the mechanisms of enzyme action and regulation.
生化和生理效应
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione has been found to have a range of biochemical and physiological effects. In particular, it has been found to have potent inhibitory effects on a range of enzymes, including kinases and phosphatases. It has also been found to have anti-inflammatory and antioxidant properties, which make it a potentially valuable tool for studying the mechanisms of inflammation and oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione is its potent inhibitory effects on enzymes. This makes it a potentially valuable tool for studying the mechanisms of enzyme action and regulation. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities for lab experiments.
未来方向
There are a number of potential future directions for research on 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione. One area of interest is in the development of new synthetic methods for this compound, which could make it more readily available for lab experiments. Another area of interest is in the development of new applications for this compound, particularly in the fields of biochemistry and physiology. Finally, there is potential for further research into the mechanism of action of this compound, which could lead to a better understanding of the mechanisms of enzyme action and regulation.
合成方法
The synthesis of 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione is a complex process that involves multiple steps. The starting material for the synthesis is 2,4-dioxo-5-methylpyrido[2,3-d]pyrimidine, which is reacted with benzyl bromide to form the benzylated intermediate. This intermediate is then subjected to a series of reactions involving oxirane, hydroxylamine, and acetic anhydride to form the final product.
科学研究应用
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione has a wide range of potential applications in scientific research. One of the most promising areas of application is in the field of biochemistry, where this compound has been found to have potent inhibitory effects on a range of enzymes, including kinases and phosphatases. This makes it a potentially valuable tool for studying the mechanisms of enzyme action and regulation.
属性
CAS 编号 |
137103-31-2 |
|---|---|
产品名称 |
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione |
分子式 |
C20H21N3O6 |
分子量 |
399.4 g/mol |
IUPAC 名称 |
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H21N3O6/c1-11-7-8-21-17-14(11)18(27)22(9-12-5-3-2-4-6-12)20(28)23(17)19-16(26)15(25)13(10-24)29-19/h2-8,13,15-16,19,24-26H,9-10H2,1H3/t13-,15-,16-,19-/m1/s1 |
InChI 键 |
QEXOXVQSTPLAMK-NVQRDWNXSA-N |
手性 SMILES |
CC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES |
CC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3)C4C(C(C(O4)CO)O)O |
规范 SMILES |
CC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3)C4C(C(C(O4)CO)O)O |
其他 CAS 编号 |
137103-31-2 |
同义词 |
3-benzyl-5-methyl-3-(beta-ribofuranosyl)pyrido(2,3-d)pyrimidine-2,4(1H,3H)dione Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5-methyl-3-(phenylmethyl)-1-beta-D-ribofuranosyl- TI 79 TI-79 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



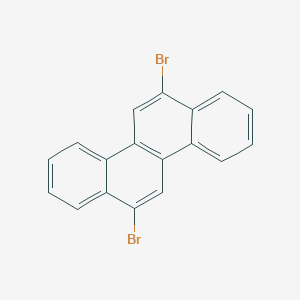
![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)
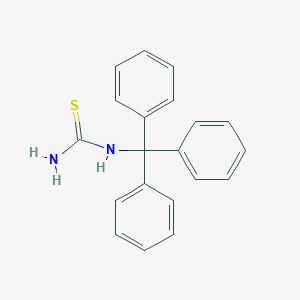
![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
